molecular formula C13H17ClN4O4 B009749 GP-pNA, Chromogenic Substrate CAS No. 103213-34-9

GP-pNA, Chromogenic Substrate

Cat. No.: B009749
CAS No.: 103213-34-9
M. Wt: 328.75 g/mol
InChI Key: VBBFIBMVFSUUBP-MERQFXBCSA-N
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Description

. This compound is widely employed in biochemical assays due to its ability to produce a color change upon enzymatic cleavage, which can be easily monitored spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GP-pNA, Chromogenic Substrate involves the coupling of glycine-proline dipeptide with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions: GP-pNA, Chromogenic Substrate primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically at 405-410 nm .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is responsible for the chromogenic properties of the substrate .

Mechanism of Action

The mechanism of action of GP-pNA, Chromogenic Substrate involves the enzymatic cleavage of the peptide bond between glycine and proline by specific peptidases. This cleavage releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color change is proportional to the enzymatic activity, allowing for quantitative analysis .

Biological Activity

Gly-Pro-pNA (hydrochloride), commonly referred to as GP-pNA, is a chromogenic substrate primarily utilized for the enzymatic activity assessment of dipeptidyl peptidase IV (DPP IV). This compound is significant in various biochemical and clinical research applications, particularly in the context of diabetes and metabolic disorders. This article explores the biological activity of GP-pNA, highlighting its mechanisms, applications, and relevant research findings.

Overview of GP-pNA

  • Chemical Structure : GP-pNA is a synthetic peptide substrate that consists of glycine and proline linked to p-nitroanilide. The compound is cleaved by DPP IV, releasing p-nitroaniline, which can be quantified colorimetrically.
  • CAS Number : 103213-34-9
  • Molecular Weight : Approximately 295.3 g/mol.

GP-pNA serves as a substrate for DPP IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. The cleavage of GP-pNA by DPP IV leads to the release of p-nitroaniline, which can be detected at 405 nm using spectrophotometry. This property allows researchers to quantify DPP IV activity and evaluate potential inhibitors.

Applications in Research

  • DPP IV Activity Measurement : GP-pNA is widely used to assess DPP IV activity in various biological samples, including serum from diabetic patients and individuals with metabolic disorders. Studies have shown that DPP IV levels are comparable between diabetic patients and healthy individuals, indicating its role in metabolic regulation .
  • Inhibition Studies : The substrate is also employed to screen for DPP IV inhibitors. For instance, research has demonstrated that certain dietary proteins, such as those from quinoa and whey, exhibit inhibitory effects on DPP IV when tested against GP-pNA .
  • Clinical Relevance : GP-pNA has been utilized in studies examining the enzymatic activity of DPP IV in conditions like Polycystic Ovary Syndrome (PCOS) and rheumatoid arthritis. These studies suggest that altered DPP IV levels may contribute to the pathophysiology of these conditions .

Case Studies

  • Diabetes Research : In a study analyzing serum samples from diabetic patients using GP-pNA as a substrate, researchers found no significant difference in DPP IV activity compared to healthy controls. This finding suggests that while DPP IV plays a role in glucose metabolism, its activity may not be markedly altered in all diabetic populations .
  • Protein Hydrolysate Inhibition : Another study focused on the inhibitory effects of whey protein hydrolysates on DPP IV activity using GP-pNA. Results indicated that these hydrolysates effectively reduced DPP IV activity in vitro, highlighting their potential therapeutic applications in managing diabetes .

Data Table: Summary of Research Findings

StudySample TypeKey Findings
Diabetic SerumNo significant difference in DPP IV activity compared to healthy controls.
Whey Protein HydrolysatesDemonstrated effective inhibition of DPP IV activity using GP-pNA.
PCOS PatientsAltered DPP IV levels associated with metabolic imbalances observed through GP-pNA assays.

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBFIBMVFSUUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585159
Record name Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-34-9
Record name Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does GP-pNA help researchers study the activity of DPP-4?

A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.

Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?

A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.

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